molecular formula C14H16N2O B14889025 N-(3-methoxybenzyl)-3-methylpyridin-2-amine

N-(3-methoxybenzyl)-3-methylpyridin-2-amine

Cat. No.: B14889025
M. Wt: 228.29 g/mol
InChI Key: AGFZCCYNIKLDNM-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-3-methylpyridin-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxybenzyl group attached to a pyridine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-3-methylpyridin-2-amine can be achieved through several methods. One common approach involves the reductive amination of 3-methoxybenzaldehyde with 3-methylpyridin-2-amine. This reaction typically employs a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. One of the primary targets is fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. The compound acts as an inhibitor of FAAH, leading to increased levels of endocannabinoids and modulation of the endocannabinoid system . This mechanism is associated with various biological effects, including analgesic, anti-inflammatory, and neuroprotective activities .

Comparison with Similar Compounds

N-(3-methoxybenzyl)-3-methylpyridin-2-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-methylpyridin-2-amine

InChI

InChI=1S/C14H16N2O/c1-11-5-4-8-15-14(11)16-10-12-6-3-7-13(9-12)17-2/h3-9H,10H2,1-2H3,(H,15,16)

InChI Key

AGFZCCYNIKLDNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NCC2=CC(=CC=C2)OC

Origin of Product

United States

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